2-(2-Bromoethyl)but-2-en-1-ol
Description
2-(2-Bromoethyl)but-2-en-1-ol is a brominated alkenol compound characterized by a but-2-en-1-ol backbone substituted with a 2-bromoethyl group. For instance, compounds like 1-(2-Phenyl-[1,3]dithian-2-yl)-but-2-en-1-ol () and 2-(2-Bromoethyl)isoindoline-1,3-dione () share structural motifs involving bromoethyl and alkenol groups, suggesting similar reactivity and applications in organic synthesis. The bromoethyl moiety is a critical functional group, enabling alkylation or nucleophilic substitution reactions, while the conjugated double bond in the but-2-en-1-ol backbone may influence stereochemical outcomes and stability .
Properties
CAS No. |
103321-79-5 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)but-2-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-2-6(5-8)3-4-7/h2,8H,3-5H2,1H3 |
InChI Key |
LGJKRIRAIGYPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCBr)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)but-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position .
Another method involves the reaction of but-2-en-1-ol with hydrobromic acid (HBr). This reaction can lead to the formation of this compound through the addition of HBr across the double bond, followed by substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using NBS or HBr. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with controlled temperature and light conditions to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)but-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-(2-Bromoethyl)but-2-en-1-one
Reduction: But-2-en-1-ol
Substitution: 2-(2-Hydroxyethyl)but-2-en-1-ol, 2-(2-Aminoethyl)but-2-en-1-ol
Scientific Research Applications
2-(2-Bromoethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)but-2-en-1-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom .
In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex between the oxidizing agent and the substrate .
Comparison with Similar Compounds
Table 1: Key Structural Features of Brominated Alkenols
Analysis :
- Reactivity: The presence of a conjugated double bond in this compound (unlike 2-bromoethanol) may enhance its susceptibility to electrophilic addition or Diels-Alder reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Polarity: The hydroxyl and bromoethyl groups in this compound likely confer moderate polarity, comparable to 2-bromoethanol. However, the extended alkyl chain may reduce aqueous solubility relative to simpler bromoalcohols .
- Thermal Stability : Brominated compounds like 2-(2-Bromoethyl)isoindoline-1,3-dione decompose near 120°C, suggesting that this compound may require low-temperature storage to prevent degradation .
Analysis :
Table 4: Hazard Profiles of Brominated Compounds
Analysis :
- Acute Toxicity: Bromoethyl derivatives like 2-bromoethanol exhibit high acute toxicity (LD50 = 50 mg/kg), necessitating stringent handling protocols for this compound .
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